V-9302 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

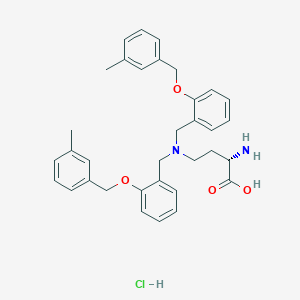

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

V-9302 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a novel small molecule inhibitor investigated for its anti-cancer properties through the disruption of amino acid transport. Initially identified as a selective antagonist of the glutamine transporter ASCT2 (SLC1A5), emerging evidence suggests a more complex mechanism involving the inhibition of multiple amino acid transporters, including SNAT2 (SLC38A2) and LAT1 (SLC7A5). This multi-targeted action leads to a cascade of downstream effects within cancer cells, including the attenuation of cell growth and proliferation, induction of apoptosis, increased oxidative stress, and modulation of the mTOR signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of V-9302, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Core Mechanism of Action: A Multi-Targeted Approach to Amino Acid Deprivation

This compound is a competitive small molecule antagonist of transmembrane glutamine flux.[1] While initially reported to selectively and potently target the amino acid transporter ASCT2, subsequent research has revealed a broader inhibitory profile that includes SNAT2 and LAT1.[1][2] This multi-targeted inhibition of key amino acid transporters is believed to be the primary driver of its anti-tumor effects.[2]

By blocking these transporters, V-9302 effectively curtails the uptake of essential amino acids, most notably glutamine, into cancer cells.[3] This nutrient deprivation induces a state of metabolic stress, leading to a series of downstream cellular consequences that collectively contribute to its anti-cancer activity.[3][4]

The primary molecular consequences of V-9302 action include:

-

Inhibition of Cancer Cell Growth and Proliferation: By limiting the building blocks necessary for rapid cell division, V-9302 attenuates the growth and proliferation of cancer cells.[3][4]

-

Induction of Cell Death: The metabolic stress triggered by amino acid starvation leads to an increase in apoptosis, or programmed cell death.[3][5]

-

Increased Oxidative Stress: Glutamine is a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[3][4]

-

Modulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is highly sensitive to amino acid availability. V-9302 treatment leads to the downregulation of mTOR signaling, further contributing to the inhibition of cell growth and proliferation.[6][7]

The following diagram illustrates the proposed multi-targeted mechanism of action of V-9302.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

V-9302 Hydrochloride: An In-depth Analysis of Molecular Targets Beyond ASCT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 hydrochloride is a small molecule initially developed and characterized as a potent and selective competitive inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). With an IC50 value of 9.6 µM for glutamine uptake in HEK-293 cells, V-9302 has been instrumental in elucidating the role of ASCT2 in cancer metabolism. By impeding the transport of neutral amino acids, particularly glutamine, V-9302 triggers a cascade of cellular events including the inhibition of mTORC1 signaling, reduced cancer cell proliferation, induction of oxidative stress, and ultimately, cell death.[1][2] However, emerging evidence compellingly suggests that the pharmacological profile of V-9302 extends beyond ASCT2, encompassing a range of other molecular targets that contribute to its overall biological activity. This technical guide provides a comprehensive overview of the known molecular interactions of this compound beyond its primary target, ASCT2, presenting quantitative data where available, detailing experimental methodologies, and illustrating the associated signaling pathways.

Quantitative Data on Molecular Targets

While V-9302 was first reported as a selective ASCT2 inhibitor, subsequent research has revealed a more complex interaction profile. A key study contests the selectivity of V-9302, suggesting its primary mechanism of action in cancer cells may be due to the combined inhibition of other amino acid transporters.[3] Another study, employing a multi-assay approach, confirmed the interaction of V-9302 with several other transporters and channels.[4]

| Target | Gene Name | Reported Interaction | Quantitative Data (IC50/Ki) | Cell/System | Reference |

| Primary Target | |||||

| ASCT2 | SLC1A5 | Inhibition of glutamine uptake | 9.6 µM | HEK-293 cells | [1][5] |

| Off-Targets | |||||

| SNAT2 | SLC38A2 | Inhibition of amino acid transport | Not explicitly reported | 143B osteosarcoma cells, HCC1806 breast cancer cells, Xenopus laevis oocytes | [3] |

| LAT1 | SLC7A5 | Inhibition of amino acid transport | Not explicitly reported | 143B osteosarcoma cells, HCC1806 breast cancer cells, Xenopus laevis oocytes | [3] |

| B(0)AT1 | SLC6A19 | Significant inhibition of YFP quenching; significant alteration of thermal stability | Not explicitly reported | Not specified | [4] |

| ANO1 | ANO1 | Increased channel activity; significant alteration of thermal stability | Not explicitly reported | Not specified | [4] |

Note: The lack of specific IC50 or Ki values for the off-targets in the currently available literature is a significant data gap. The reported interactions are based on qualitative or semi-quantitative assessments.

Experimental Protocols

The identification of V-9302's molecular targets has been facilitated by a variety of experimental techniques. Below are detailed methodologies for the key assays cited in the literature.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of amino acid transport into cells.

-

Cell Culture and Plating: Cells (e.g., HEK-293, 143B, HCC1806) are cultured under standard conditions. For the assay, cells are seeded into multi-well plates and allowed to adhere.

-

Amino Acid Starvation (for SNAT2 induction): To study transporters like SNAT2 that are upregulated under amino acid deprivation, cells are incubated in an amino acid-free medium for a defined period before the assay.

-

Inhibition and Substrate Addition: The growth medium is removed, and cells are washed with a buffer (e.g., Krebs-Ringer-HEPES). Cells are then incubated with varying concentrations of V-9302. Subsequently, a radiolabeled amino acid substrate (e.g., ³H-glutamine, ¹⁴C-isoleucine) is added.

-

Uptake Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the uptake in control (vehicle-treated) cells. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

Yellow Fluorescent Protein (YFP) Quenching Assay

This high-throughput screening method is used to assess the function of ion channels and transporters that co-transport ions, leading to changes in intracellular ion concentrations.

-

Cell Line Generation: A stable cell line co-expressing the transporter of interest (e.g., SLC1A5, SLC38A2, SLC6A19) and a halide-sensitive YFP is generated.

-

Assay Principle: The fluorescence of this specific YFP is quenched by certain anions, such as iodide (I⁻). The transporter's activity is measured by the rate of I⁻ influx, which is detected as a decrease in YFP fluorescence.

-

Experimental Procedure:

-

Cells are plated in a multi-well format.

-

The cells are washed with a buffer.

-

A baseline fluorescence reading is taken.

-

A solution containing V-9302 (or control) and a high concentration of a quenching anion (e.g., NaI) is added.

-

The change in fluorescence over time is monitored using a fluorescence plate reader.

-

-

Data Interpretation: A significant inhibition of the fluorescence quenching rate in the presence of V-9302 indicates that the compound blocks the transporter's activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct drug-target engagement in a cellular context.

-

Principle: The binding of a ligand (like V-9302) to its target protein often increases the protein's thermal stability.

-

Experimental Workflow:

-

Intact cells or cell lysates are treated with V-9302 or a vehicle control.

-

The samples are heated to a range of temperatures.

-

At each temperature, the aggregated proteins are separated from the soluble proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the V-9302-treated sample compared to the control indicates direct binding of the compound to the target protein.

Signaling Pathways and Logical Relationships

The interaction of V-9302 with its various molecular targets has significant downstream consequences on cellular signaling.

V-9302 Experimental Workflow for Target Identification

Caption: Workflow for identifying molecular targets of V-9302.

V-9302's Impact on Amino Acid Transporter Signaling

The inhibition of SNAT2 and LAT1 by V-9302 disrupts cellular amino acid homeostasis and impacts key signaling pathways that regulate cell growth and stress responses.

Caption: V-9302 inhibits SNAT2 and LAT1, leading to altered cellular signaling.

ANO1 (TMEM16A) Signaling Pathways Potentially Modulated by V-9302

ANO1 is a calcium-activated chloride channel implicated in a variety of cellular processes. By increasing its activity, V-9302 may influence several downstream signaling cascades.

Caption: Potential downstream effects of V-9302-mediated ANO1 activation.

Conclusion

The pharmacological landscape of this compound is demonstrably more intricate than initially perceived. While its inhibitory action on ASCT2 is well-documented and forms the basis of its anti-cancer properties, a growing body of evidence points to its engagement with other molecular targets, including the amino acid transporters SNAT2, LAT1, and SLC6A19, and the ion channel ANO1. The conflicting reports regarding the selectivity of V-9302 underscore the necessity for further rigorous investigation to delineate the precise contribution of each target to its overall pharmacological effect. A critical need exists for quantitative, dose-dependent studies to determine the affinity and potency of V-9302 for these identified off-targets. Such data will be invaluable for interpreting experimental results and for guiding the future development of more selective inhibitors targeting cancer metabolism. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for researchers to build upon as they continue to unravel the complex molecular pharmacology of V-9302 and its analogs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. V 9302 hydrochloride (CAS 2416138-42-4): R&D Systems [rndsystems.com]

- 3. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cancer glutamine dependency with a first-in-class inhibitor of the mitochondrial glutamine transporter SLC1A5_var - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

V-9302 Hydrochloride: An In-depth Technical Guide to its Effect on Glutamine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Among these, the non-essential amino acid glutamine plays a central role in a multitude of biosynthetic and bioenergetic pathways. The transport of glutamine into cancer cells is primarily mediated by the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). The elevated expression of ASCT2 in various malignancies and its correlation with poor prognosis has identified it as a compelling therapeutic target. This technical guide provides a comprehensive overview of V-9302 hydrochloride, a potent and selective small-molecule competitive antagonist of ASCT2. We delve into its mechanism of action, summarize key preclinical quantitative data, provide detailed experimental methodologies for its evaluation, and visualize the impacted signaling pathways and experimental workflows.

Introduction: Targeting Glutamine Metabolism in Oncology

The metabolic landscape of cancer cells is fundamentally reprogrammed to support uncontrolled growth. This addiction to nutrients like glutamine, often termed "glutamine addiction," presents a therapeutic vulnerability. By targeting the primary glutamine transporter ASCT2, it is possible to disrupt a cornerstone of cancer cell metabolism, leading to a cascade of anti-tumor effects. This compound has emerged as a first-in-class inhibitor that effectively blocks this crucial nutrient supply chain.[1][2][3]

Mechanism of Action of this compound

This compound is a competitive small-molecule antagonist that selectively binds to the ASCT2 transporter, thereby inhibiting the transmembrane flux of glutamine.[1][4][5] This blockade of glutamine uptake initiates a series of downstream cellular events that collectively contribute to its anti-cancer efficacy. These effects include the attenuation of cancer cell growth and proliferation, induction of apoptosis, and an increase in oxidative stress.[1][3][4][5]

The inhibition of glutamine import disrupts cellular amino acid homeostasis, which in turn impacts the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2] Specifically, treatment with V-9302 has been demonstrated to decrease the phosphorylation of key downstream effectors of the mTOR pathway, such as S6 ribosomal protein and Akt.[1]

Furthermore, glutamine is a key precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and heightened oxidative stress, which can trigger programmed cell death.[1][3] Some studies have also suggested that V-9302 may impact other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could broaden its metabolic impact on cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Glutamine Uptake) | 9.6 µM | HEK-293 cells | [1][4][5][6][7] |

| 9 µM | C6 cells | [5] | |

| EC50 (Cell Viability) | ~9-15 µM | 4 Human Colorectal Cancer Cell Lines | [1][6] |

| 4.68 µM | MCF-7 (Breast Cancer) | [8] | |

| 19.19 µM | MDA-MB-231 (Breast Cancer) | [8] | |

| In Vitro Concentration | 25 µM for 48 hrs | Panel of 29 Human Cancer Cell Lines | [1] |

| In Vivo Dosage | 75 mg/kg daily for 21 days | HCT-116 and HT29 Xenograft Models | [1][4] |

| 75 mg/kg single dose | HCC1806 Xenograft Model | [1] |

Table 1: In Vitro and In Vivo Potency of this compound.

| Biomarker | Effect of V-9302 Treatment | Model System | Reference |

| pS6 Levels | Decreased | HCT-116 and HT29 Xenografts | [1] |

| pAkt (Ser473) Levels | Decreased | In multiple models | [1] |

| Cleaved Caspase 3 | Increased | HCT-116 and HT29 Xenografts | [1] |

| LC3B (Autophagy marker) | Increased | HCC1806 cells | [1] |

| Oxidized Glutathione (GSSG) | Increased | HCC1806 cells | [1] |

| Reduced Glutathione (GSH) | Decreased | HCC1806 cells | [1] |

| Reactive Oxygen Species (ROS) | Increased | HCC1806 cells | [1] |

| [18F]-4F-Glutamine Tumor Uptake | Reduced by ~50% | HT-29 Xenografts | [1] |

Table 2: Pharmacodynamic Biomarkers Modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of V-9302 are provided below.

Glutamine Uptake Assay

This protocol is used to measure the inhibition of glutamine uptake in live cells.

-

Cell Seeding: Seed cells (e.g., HEK-293) in a suitable multi-well plate and culture overnight.

-

Pre-incubation: Wash cells with a buffer (e.g., PBS containing 1 mg/mL D-glucose and 0.11 mg/ml sodium pyruvate).

-

Inhibitor Treatment: Incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Glutamine Addition: Add a solution containing a known concentration of L-glutamine (e.g., 2 mM), which can be radiolabeled ([3H]-glutamine) or non-labeled, and incubate for a short period (e.g., 10-15 minutes).

-

Cell Lysis and Detection: Wash cells to remove extracellular glutamine, then lyse the cells.

-

Quantification: If using radiolabeled glutamine, measure the intracellular radioactivity using a scintillation counter. For non-labeled glutamine, use a commercially available glutamine assay kit and measure the output (e.g., luminescence) with a microplate reader.

-

Normalization: Normalize the glutamine uptake to the total protein concentration in each sample.

ATP-Dependent Cell Viability Assay

This protocol assesses the effect of V-9302 on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (2,000-5,000 cells/well) in a 96-well white, opaque-walled microplate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells. Incubate for a specified duration (e.g., 48 hours).

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of a commercially available ATP-dependent viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in the well.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a microplate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with V-9302 at the desired concentration and duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-S6, total S6, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Autophagy Marker LC3B

This protocol is used to visualize the localization of the autophagy marker LC3B.

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with V-9302 (e.g., 25 µM for 48 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The formation of punctate LC3B staining is indicative of autophagosome formation.

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor efficacy of V-9302 in an animal model.

-

Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare V-9302 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3.

Visualizing the Impact of V-9302

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: V-9302 blocks glutamine import via ASCT2, disrupting key metabolic and signaling pathways.

Caption: A generalized workflow for the in vitro evaluation of this compound's effects.

Caption: A typical workflow for an in vivo xenograft study to assess the efficacy of V-9302.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer. By inhibiting the ASCT2-mediated transport of glutamine, V-9302 effectively starves cancer cells of a critical nutrient, leading to the inhibition of growth, induction of cell death, and increased oxidative stress. The preclinical data strongly support its mechanism of action and provide a solid foundation for its continued development. This technical guide offers a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of V-9302 in oncology.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. proteolysis.jp [proteolysis.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of V-9302 Hydrochloride In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

V-9302 hydrochloride is a small molecule antagonist of amino acid transport systems, initially identified as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5).[1][2] Subsequent research has revealed a broader mechanism of action, with inhibitory effects also on the L-type amino acid transporter 1 (LAT1; SLC7A5) and the sodium-coupled neutral amino acid transporter 2 (SNAT2; SLC38A2).[3] By disrupting the uptake of essential amino acids like glutamine, V-9302 induces metabolic stress in cancer cells, leading to anti-tumor effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on preclinical studies.

Pharmacokinetics

Preclinical studies in healthy mice have provided initial insights into the pharmacokinetic profile of V-9302. Following intraperitoneal administration, steady-state plasma concentrations are achieved within 4 hours.[4] The compound exhibits a half-life of approximately 6 hours in these models.[4]

Table 1: Summary of In Vivo Pharmacokinetic Parameters of V-9302 in Mice

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Time to Steady State (Tss) | 4 hours | Mouse | Intraperitoneal (i.p.) | Not Specified | [4] |

| Half-life (t1/2) | ~6 hours | Mouse | Intraperitoneal (i.p.) | Not Specified | [4] |

Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were not explicitly available in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of V-9302 have been primarily evaluated through its impact on plasma amino acid levels and its anti-tumor efficacy in xenograft models.

Systemic Effects on Amino Acid Levels

A single acute exposure to V-9302 in healthy mice leads to a significant elevation in plasma glutamine levels, approximately a 50% increase, observed 4 hours post-administration.[4] This is a likely pharmacodynamic effect of blocking cellular glutamine uptake.[4] Interestingly, chronic daily administration over a 21-day period resulted in a slight decrease in plasma glutamine levels.[4] Plasma glucose levels were not significantly affected by either acute or chronic V-9302 exposure.[4]

Table 2: In Vivo Pharmacodynamic Effects of V-9302 on Plasma Analytes in Mice

| Analyte | Condition | Observation | Source |

| Plasma Glutamine | Single acute exposure (4 hours) | ~50% increase | [4] |

| Plasma Glutamine | Chronic exposure (21 days) | Slight decrease | [4] |

| Plasma Glucose | Acute and Chronic exposure | No significant change | [4] |

Anti-Tumor Efficacy in Xenograft Models

V-9302 has demonstrated significant anti-tumor activity in various preclinical cancer models. Daily intraperitoneal administration of 75 mg/kg V-9302 for 21 days effectively prevented tumor growth in mice bearing HCT-116 (colorectal carcinoma) and HT29 (colorectal adenocarcinoma) xenografts.[5][6]

Table 3: Summary of In Vivo Anti-Tumor Efficacy of V-9302

| Cancer Model | Cell Line | Species | Administration Route | Dosage | Treatment Duration | Outcome | Source |

| Colorectal Carcinoma | HCT-116 | Athymic Nude Mice | Intraperitoneal (i.p.) | 75 mg/kg daily | 21 days | Prevention of tumor growth | [5][6] |

| Colorectal Adenocarcinoma | HT29 | Athymic Nude Mice | Intraperitoneal (i.p.) | 75 mg/kg daily | 21 days | Prevention of tumor growth | [5][6] |

Biomarker Modulation in Tumor Tissue

The anti-tumor activity of V-9302 is associated with the modulation of key signaling pathways involved in cell growth and apoptosis. In HCT-116 and HT29 xenograft models, treatment with V-9302 led to a significant decrease in the phosphorylation of ribosomal protein S6 (p-S6), a downstream effector of the mTOR signaling pathway.[5] Concurrently, a notable increase in the levels of cleaved caspase 3, a key executioner of apoptosis, was observed in the tumor tissues.[5]

Table 4: In Vivo Pharmacodynamic Effects of V-9302 on Tumor Biomarkers

| Biomarker | Cancer Model | Observation | Method | Source |

| Phospho-S6 (p-S6) | HCT-116 and HT29 xenografts | Decreased levels | Immunohistochemistry | [5] |

| Cleaved Caspase 3 | HCT-116 and HT29 xenografts | Increased levels | Immunohistochemistry | [5] |

Experimental Protocols

Animal Models and Xenograft Implantation

-

Animal Strain: Athymic nude mice are commonly used for establishing tumor xenografts.[5]

-

Cell Lines: HCT-116 and HT29 colorectal cancer cell lines have been utilized for in vivo efficacy studies.[5][6]

-

Implantation: A suspension of cancer cells (e.g., 5 x 106 cells in a volume of 100 µL) is subcutaneously injected into the flank of the mice.[5] Tumor growth is monitored regularly using calipers.

Dosing and Administration

-

Formulation: For in vivo studies, this compound can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[7]

-

Dosage and Route: A typical effective dose is 75 mg/kg administered daily via intraperitoneal injection.[5][6]

Immunohistochemistry for Biomarker Analysis

-

Tissue Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Staining: Paraffin-embedded tumor sections are stained with specific primary antibodies against p-S6 and cleaved caspase 3, followed by appropriate secondary antibodies and detection reagents.

-

Analysis: The stained slides are analyzed microscopically to assess the levels and localization of the target proteins. Quantification can be performed using methods such as H-score or by determining the percentage of positively stained cells.

Signaling Pathways and Experimental Workflows

V-9302 Mechanism of Action and Downstream Signaling

V-9302 exerts its anti-tumor effects by inhibiting key amino acid transporters, leading to the disruption of cellular metabolism and signaling.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

V-9302 Hydrochloride: A Technical Guide to its Role in Inducing Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is distinguished by a profound dependence on specific nutrients, which presents a promising therapeutic avenue.[1] The amino acid glutamine is central to cancer cell biosynthesis, signaling, and importantly, oxidative defense.[1][2][3] The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), has been identified as the predominant transporter of glutamine in numerous cancer types, and its increased expression often correlates with a poor prognosis.[1] This technical guide provides a detailed overview of V-9302 hydrochloride, a first-in-class, competitive small molecule antagonist of ASCT2.[1] We will explore its mechanism of action, with a specific focus on its role in inducing oxidative stress, summarize key preclinical data, provide detailed experimental methodologies, and visualize the associated signaling pathways and workflows.

Introduction: Targeting Glutamine Metabolism in Cancer

The metabolic reprogramming of cancer cells is a recognized hallmark of malignancy.[1] These cells exhibit a heightened demand for nutrients like glutamine to fuel rapid proliferation and to counteract oxidative stress.[1] This "glutamine addiction" makes the machinery of glutamine metabolism an attractive target for therapeutic intervention.[4] ASCT2 (SLC1A5), a sodium-dependent solute carrier protein, is a key facilitator of glutamine uptake and has been validated as a therapeutic target through genetic silencing studies that demonstrated significant anti-tumor effects.[1] this compound emerged as a potent and selective inhibitor of ASCT2-mediated glutamine uptake, representing a new class of targeted therapy.[1][2][3]

Mechanism of Action: Induction of Oxidative Stress via ASCT2 Inhibition

This compound is a competitive small molecule antagonist that selectively targets the ASCT2 transporter, thereby blocking transmembrane glutamine flux.[1][5][6] This pharmacological blockade initiates a cascade of cellular events that are central to its anti-tumor efficacy.[3][6]

A primary consequence of inhibiting glutamine uptake is the induction of significant oxidative stress.[2][5][6] This occurs through the following mechanism:

-

Glutathione (B108866) (GSH) Depletion: Glutamine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][7] By preventing glutamine from entering the cell, V-9302 depletes the intracellular pool of GSH.[1][2]

-

Redox Imbalance: The depletion of reduced glutathione (GSH) leads to an increase in its oxidized form, glutathione disulfide (GSSG).[2] This shift in the GSH/GSSG ratio disrupts the cellular redox balance.

-

Accumulation of Reactive Oxygen Species (ROS): With insufficient GSH to neutralize them, reactive oxygen species (ROS) accumulate within the cell, leading to a state of oxidative stress.[1][2] This elevated oxidative stress can damage cellular components and trigger cell death pathways.[2][3]

This induction of oxidative stress is a key contributor to the anti-tumor effects of V-9302, which also include attenuated cancer cell growth, proliferation, and increased cell death.[3][5][6]

Signaling Pathways and Cellular Responses

The metabolic stress induced by V-9302 impacts several critical signaling pathways:

-

mTOR Pathway Inhibition: The mTOR signaling pathway is a central regulator of cell growth and is highly sensitive to amino acid availability.[8] V-9302 treatment leads to the downregulation of mTOR activity, as observed by a decrease in the phosphorylation of its downstream effector, S6 (pS6).[1][2]

-

Induction of Autophagy: As a survival response to nutrient starvation, cancer cells often initiate autophagy.[1] Treatment with V-9302 has been shown to increase levels of the autophagy marker LC3B.[1][2] This suggests that combining V-9302 with autophagy inhibitors could be a strategy to enhance its therapeutic efficacy.[1]

-

Apoptosis Induction: The metabolic and oxidative stress caused by V-9302 can lead to programmed cell death, or apoptosis, evidenced by elevated levels of cleaved caspase 3 in treated tumors.[1]

While V-9302 potently inhibits ASCT2, some studies suggest it may also affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could further disrupt amino acid homeostasis and contribute to its overall anti-tumor activity.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medkoo.com [medkoo.com]

- 9. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

V-9302 Hydrochloride: A Technical Guide to its Impact on the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of V-9302 hydrochloride, a small molecule inhibitor of the amino acid transporter ASCT2 (SLC1A5), and its subsequent impact on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and plays a crucial role in their growth and survival.[1] By blocking glutamine uptake, V-9302 induces a cascade of downstream effects. The disruption of cellular amino acid homeostasis directly affects the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] This inhibition leads to metabolic stress, increased oxidative stress, and ultimately, attenuated cancer cell growth and the induction of cell death.[2][3][4] Some studies also suggest that V-9302 may inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[1][5]

The inhibition of glutamine import by V-9302 has been shown to decrease the phosphorylation of key downstream components of the mTOR pathway, including S6 ribosomal protein (S6) and Akt.[1][3] This modulation of the mTOR signaling cascade is a key contributor to the anti-tumor efficacy of V-9302 observed in preclinical models.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values for Inhibition of Glutamine Uptake

| Cell Line | IC50 (µM) | Assay Description |

| HEK-293 | 9.6 | Inhibition of ASCT2-mediated [3H]-glutamine uptake after 15 minutes.[6][7] |

| Rat C6 | 9.0 | Inhibition of ASCT2-mediated [3H]-glutamine uptake after 15 minutes by scintillation counting.[6] |

Table 2: IC50/EC50 Values for Cell Viability and Proliferation

| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay | Incubation Time |

| A549 | Lung Cancer | 20.46 (IC50) | MTT Assay | 72 hours |

| MCF-7 | Breast Cancer | 4.68 (IC50, Cytotoxicity) | MTT Assay | Not Specified |

| MCF-7 | Breast Cancer | 2.73 (IC50, Antiproliferative) | MTT Assay | 72 hours |

| MDA-MB-231 | Breast Cancer | 19.19 (IC50, Cytotoxicity) | MTT Assay | Not Specified |

| KCR | Breast Cancer | Not cytotoxic | MTT Assay | Not Specified |

| T-47D | Breast Cancer | Weaker effect | MTT Assay | Not Specified |

| Mouse Lymphoma (PAR) | Lymphoma | 11.55 ± 0.44 (IC50) | MTT Assay | Not Specified |

| Mouse Lymphoma (MDR) | Lymphoma | 14.2 ± 0.91 (IC50) | MTT Assay | Not Specified |

| Colorectal Cancer Cell Lines (Panel of 4) | Colorectal Cancer | ~9-15 (EC50) | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR signaling pathway.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of V-9302 on the viability and proliferation of cancer cell lines.[8][9]

Materials:

-

Cancer cell lines of interest

-

96-well flat-bottom microtiter plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-6,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Remove the medium from the wells and add 100 µL of the V-9302 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes with shaking to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Glutamine Uptake Assay

This protocol measures the inhibition of glutamine uptake by V-9302.

Materials:

-

Cancer cell lines

-

This compound

-

[3H]-L-glutamine

-

Phosphate-buffered saline (PBS) containing 1 mg/mL D-glucose and 0.11 mg/mL sodium pyruvate (B1213749)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Culture cells overnight in 3.5-cm culture dishes at a density of 2 x 10^6 cells/dish.

-

Pre-incubation: Transfer cells to PBS with glucose and pyruvate and incubate with desired concentrations of V-9302 for 2 hours.

-

Glutamine Uptake: Add 2 mM L-glutamine containing [3H]-L-glutamine to the cells for 10 minutes.

-

Cell Lysis: Wash the cells, lyse them, and collect the lysate.

-

Measurement: Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis: Normalize the data to total protein levels and determine the IC50 for glutamine uptake inhibition.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with V-9302.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt, anti-Akt, anti-ASCT2, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with V-9302 at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the mechanism of action of V-9302 and its effect on the mTOR signaling pathway, as well as a typical experimental workflow.

Caption: V-9302 inhibits glutamine uptake via the ASCT2 transporter, leading to reduced mTORC1 signaling.

Caption: V-9302's inhibition of ASCT2 leads to decreased phosphorylation of Akt and S6.

Caption: A typical workflow for characterizing the in vitro effects of this compound.

References

- 1. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]

- 8. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the discovery and development of V-9302 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-9302 hydrochloride is a potent and selective small molecule inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a key transporter of glutamine in many cancer types. By competitively blocking glutamine uptake, V-9302 induces metabolic stress, leading to attenuated cancer cell growth, increased apoptosis, and elevated oxidative stress. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.

Discovery and Development

This compound emerged from a focused drug discovery program targeting cancer cell metabolism, a hallmark of malignancy. The recognition that many cancer cells are addicted to glutamine for their rapid proliferation and survival identified the machinery of glutamine metabolism as a prime therapeutic target. ASCT2, a sodium-dependent solute carrier protein, was identified as a key facilitator of glutamine uptake in cancerous tissues, with its elevated expression often correlating with poor prognosis.

The development of V-9302 originated from a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids. Through iterative parallel synthesis and structure-activity relationship (SAR) studies, the scaffold was optimized, focusing on the distal aromatic rings and the linker region to enhance potency and selectivity for ASCT2. This process led to the identification of V-9302 as a lead candidate with significantly improved inhibitory activity against ASCT2-mediated glutamine uptake compared to earlier compounds.

As of the latest available information, the clinical trial status of this compound could not be definitively ascertained from publicly accessible records.

Mechanism of Action

This compound acts as a competitive antagonist of transmembrane glutamine flux by selectively targeting the ASCT2 transporter.[1] The pharmacological blockade of ASCT2 by V-9302 initiates a cascade of cellular events that contribute to its anti-tumor efficacy:

-

Inhibition of Glutamine Uptake: V-9302 directly competes with glutamine for binding to the ASCT2 transporter, thereby preventing its entry into the cancer cell.

-

Induction of Metabolic Stress: By depriving cancer cells of a critical nutrient, V-9302 induces a state of metabolic stress. This leads to the attenuation of cancer cell growth and proliferation.[1][2]

-

Promotion of Apoptosis: The sustained metabolic stress triggers programmed cell death, or apoptosis, in cancer cells.[2]

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By limiting glutamine availability, V-9302 disrupts GSH synthesis, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1]

-

Modulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid availability. V-9302 treatment has been shown to decrease the phosphorylation of key downstream effectors of mTOR, such as S6 and Akt, indicating an inhibition of this pro-growth signaling cascade.[3]

While V-9302 is a potent inhibitor of ASCT2, some studies suggest it may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.[4]

Quantitative Data

The following tables summarize the in vitro efficacy and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) |

| HEK-293 | - | Glutamine Uptake | 9.6[1] |

| C6 | Glioma | Glutamine Uptake | 9.0[5] |

| HCT-116 | Colorectal Cancer | Cell Viability | ~9-15[3] |

| HT29 | Colorectal Cancer | Cell Viability | ~9-15[3] |

| Colo-205 | Colorectal Cancer | Cell Viability | ~9-15[3] |

| SW620 | Colorectal Cancer | Cell Viability | ~9-15[3] |

| HCC1806 | Breast Cancer | Cell Viability | ~10-15[3] |

| MD-231 | Breast Cancer | Cell Viability | ~10-15[3] |

| T47D | Breast Cancer | Cell Viability | ~15-20[3] |

| MCF7 | Breast Cancer | Cell Viability | >25[3] |

| A549 | Lung Cancer | Cell Viability | >25[3] |

| H460 | Lung Cancer | Cell Viability | >25[3] |

| H1299 | Lung Cancer | Cell Viability | ~20-25[3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome |

| HCT-116 Xenograft | Athymic Nude | 75 mg/kg, i.p., daily | 21 days | Prevented tumor growth[1] |

| HT29 Xenograft | Athymic Nude | 75 mg/kg, i.p., daily | 21 days | Prevented tumor growth[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Live-Cell Glutamine Uptake Assay

This assay measures the inhibition of radiolabeled glutamine uptake into live cells.

-

Cell Seeding: Seed cells (e.g., HEK-293) in a 96-well plate at a density of 35,000 cells per well and allow them to adhere overnight.[3]

-

Cell Washing: Wash the cells three times with 100 µL of assay buffer (containing 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4).[3]

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in assay buffer for 15 minutes.

-

Glutamine Uptake: Add [3H]-L-glutamine to a final concentration of 400 nM and incubate for 15 minutes at 37°C.

-

Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of the mTOR Signaling Pathway

This protocol details the steps to analyze the phosphorylation status of key proteins in the mTOR pathway.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-15% Tris-glycine gradient gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-S6, total S6, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Oxidative Stress Assays

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

This assay determines the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress.

-

Sample Preparation:

-

Total Glutathione: Lyse cells with a total glutathione lysis reagent.

-

GSSG: Treat a parallel set of cells with a reagent that blocks GSH (e.g., N-ethylmaleimide) before lysis with the oxidized glutathione lysis reagent.

-

-

Assay Procedure:

-

Add a luciferin (B1168401) generation reagent to all wells and incubate for 30 minutes.

-

Add a luciferin detection reagent and incubate for 15 minutes.

-

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Calculation: Calculate the GSH/GSSG ratio from the luminescence readings. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration.

Visualizations

Signaling Pathway Diagram

Caption: V-9302 inhibits ASCT2, leading to reduced glutamine uptake, mTORC1 signaling, and increased oxidative stress.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound's efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 4. Bolivarian Army of Venezuela - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

The Complex Relationship Between ASCT2 Expression and V-9302 Hydrochloride Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Among these, the amino acid glutamine is a critical substrate for biosynthesis, bioenergetics, and the maintenance of redox homeostasis. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a key transporter of glutamine in numerous cancer types, making it an attractive therapeutic target. V-9302 hydrochloride is a small molecule inhibitor that has been extensively studied for its ability to block glutamine uptake and exert anti-tumor effects. This technical guide provides a comprehensive overview of the relationship between ASCT2 expression and sensitivity to this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This compound: Mechanism of Action and Potency

V-9302 was initially identified as a competitive antagonist of ASCT2-mediated transmembrane glutamine flux.[1][2][3][4][5] It was reported to be significantly more potent than the first-generation glutamine transport inhibitor, L-γ-glutamyl-p-nitroanilide (GPNA).[1][3][4] However, subsequent research has raised questions about the specificity of V-9302, with some studies suggesting it also inhibits other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5).[6][7][8] One study has even posited that the anti-tumor effects of V-9302 are a result of the combined blockade of SNAT2 and LAT1, rather than ASCT2 inhibition.[6] This controversy is a critical consideration for researchers working with this compound.

Quantitative Data on this compound Potency

The following tables summarize the reported inhibitory concentrations of this compound across various experimental systems.

| Inhibitor | Reported Target(s) | IC50 (Glutamine Uptake) | Cell Line / System | Reference |

| V-9302 | ASCT2 | 9.6 µM | HEK-293 | [1][2][4][7][9] |

| V-9302 | ASCT2 | 9.0 µM | Rat C6 | [1] |

| V-9302 | SNAT2, LAT1 (not ASCT2) | Not specified for glutamine uptake | 143B, HCC1806, Xenopus laevis oocytes | [6] |

| GPNA | ASCT2 | ~1000 µM | HEK-293 | [1][4][7] |

| Cell Line (Colorectal Cancer) | EC50 (Cell Viability) | Reference |

| HCT-116 | ~9-15 µM | [4][10] |

| HT29 | ~9-15 µM | [4][10] |

| Other CRC cell lines | ~9-15 µM | [4][10] |

The Ambiguous Role of ASCT2 Expression in V-9302 Sensitivity

A key question for therapeutic development is whether the expression level of the target protein, ASCT2, can serve as a biomarker for predicting sensitivity to V-9302. Surprisingly, preclinical studies have indicated that there is no simple correlation between ASCT2 expression and V-9302-induced effects on cell viability.[3] One study involving a panel of colorectal cancer cell lines found that neither total nor membrane-bound ASCT2 levels correlated with sensitivity to the compound.[3] This lack of a direct relationship may be explained by the potential off-target effects of V-9302 on other amino acid transporters like SNAT2 and LAT1, or by the complex interplay of various metabolic pathways within different cancer cell types.[6][7] However, cell lines that were sensitive to V-9302 did show reduced viability when cultured in media depleted of glutamine or other ASCT2 substrates, suggesting a general dependence on these amino acids for survival.[3]

Signaling Pathways Modulated by this compound

The inhibition of glutamine uptake by V-9302 triggers a cascade of downstream cellular events, primarily impacting the mTOR signaling pathway and inducing oxidative stress.[10][11][12]

Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.

Experimental Protocols

Accurate and reproducible experimental design is crucial for studying the effects of V-9302. Below are detailed methodologies for key assays.

Radiolabeled Amino Acid Uptake Assay

This assay directly quantifies the inhibition of ASCT2-mediated transport of amino acids like glutamine or serine.

Caption: A generalized experimental workflow for evaluating V-9302's efficacy.

Methodology:

-

Cell Plating: Seed cells (e.g., HEK-293 or cancer cell lines of interest) in a 96-well plate to ensure they are in the exponential growth phase on the day of the assay.[7]

-

Cell Washing: On the day of the experiment, gently wash the cells three times with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution) to remove any residual media.[7][13]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.

-

Substrate Addition: Add a solution containing a radiolabeled ASCT2 substrate, such as [3H]-glutamine, to each well.[1]

-

Incubation: Incubate the plate for a defined time (e.g., 15 minutes) to allow for substrate uptake.[1]

-

Washing: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove any unincorporated radiolabeled substrate.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.[7]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the amount of incorporated radioactivity using a scintillation counter.[1][7]

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a function of V-9302 concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability and Proliferation Assays

These assays assess the functional consequences of ASCT2 inhibition on cancer cell growth and survival.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density.

-

Drug Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).[1]

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT/XTT assay.[3]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each drug concentration and determine the EC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to measure changes in the phosphorylation status or total protein levels of key components in signaling pathways affected by V-9302.

Methodology:

-

Cell Treatment and Lysis: Treat cells with V-9302 for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., pS6, total S6, ASCT2, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Conclusion and Future Directions

This compound is a potent inhibitor of glutamine metabolism with demonstrated anti-tumor activity in preclinical models.[3][9] The compound's mechanism of action, initially attributed solely to the inhibition of ASCT2, is now understood to be more complex, with potential off-target effects on other amino acid transporters.[6][7] A critical finding for the research community is the lack of a clear correlation between ASCT2 expression levels and sensitivity to V-9302, suggesting that ASCT2 expression alone may not be a reliable biomarker for patient stratification.[3]

Future research should focus on:

-

Elucidating the precise molecular targets of V-9302: Rigorous studies are needed to definitively identify all transporters inhibited by V-9302 and to what extent each contributes to its anti-cancer effects.

-

Identifying robust biomarkers of sensitivity: Unbiased approaches, such as metabolomic and proteomic profiling, may reveal more reliable predictors of response to V-9302.

-

Exploring combination therapies: Combining V-9302 with other agents, such as those targeting compensatory metabolic pathways or other signaling nodes, may lead to synergistic anti-tumor activity.[2][14]

By addressing these key questions, the scientific community can better understand the therapeutic potential of V-9302 and other inhibitors of glutamine metabolism, ultimately paving the way for more effective cancer treatments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]

- 5. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. medkoo.com [medkoo.com]

- 12. benchchem.com [benchchem.com]

- 13. Targeting of glutamine transporter ASCT2 and glutamine synthetase suppresses gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

V-9302 Hydrochloride: A Technical Guide to its Impact on Amino Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-9302 hydrochloride is a small molecule inhibitor initially developed as a potent and selective antagonist of the amino acid transporter ASCT2 (SLC1A5). By competitively inhibiting the transmembrane flux of glutamine and other neutral amino acids, V-9302 disrupts cellular amino acid homeostasis, leading to a cascade of downstream effects that collectively hinder cancer cell growth and survival. These effects include the suppression of the mTOR signaling pathway, induction of autophagy and apoptosis, and an increase in oxidative stress. However, emerging evidence suggests a broader specificity, with inhibitory activity against other key amino acid transporters such as SNAT2 (SLC38A2) and LAT1 (SLC7A5). This technical guide provides a comprehensive overview of the quantitative effects of V-9302 on amino acid transport, detailed experimental protocols for its study, and a visual representation of the implicated signaling pathways.

Data Presentation: Quantitative Effects on Amino Acid Transport

Treatment with this compound leads to a significant and dose-dependent reduction in the uptake of various amino acids. The following tables summarize the quantitative data on the normalized uptake of a panel of amino acids in HEK-293 cells following exposure to V-9302 at its IC50 for glutamine inhibition (10 µM) and at a tenfold higher concentration (100 µM).

Table 1: Normalized Amino Acid Uptake in HEK-293 Cells at 10 µM this compound [1]

| Amino Acid | Normalized Uptake (relative to vehicle) |

| Glutamine (Q) | Significantly Reduced |

| Alanine (A) | Significantly Reduced |

| Serine (S) | Significantly Reduced |

| Cysteine (C) | Significantly Reduced |

| Threonine (T) | Significantly Reduced |

| Leucine (L) | Moderately Reduced |

| Isoleucine (I) | Moderately Reduced |

| Valine (V) | Moderately Reduced |

| Methionine (M) | Moderately Reduced |

| Phenylalanine (F) | Minimally Affected |

| Tyrosine (Y) | Minimally Affected |

| Tryptophan (W) | Minimally Affected |

| Glycine (G) | Minimally Affected |

| Proline (P) | Minimally Affected |

| Asparagine (N) | Minimally Affected |

| Histidine (H) | Minimally Affected |

| Arginine (R) | Minimally Affected |

| Lysine (K) | Minimally Affected |

| Aspartate (D) | Minimally Affected |

| Glutamate (E) | Minimally Affected |

Table 2: Normalized Amino Acid Uptake in HEK-293 Cells at 100 µM this compound [1]

| Amino Acid | Normalized Uptake (relative to vehicle) |

| Glutamine (Q) | Strongly Reduced |

| Alanine (A) | Strongly Reduced |

| Serine (S) | Strongly Reduced |

| Cysteine (C) | Strongly Reduced |

| Threonine (T) | Strongly Reduced |

| Leucine (L) | Significantly Reduced |

| Isoleucine (I) | Significantly Reduced |

| Valine (V) | Significantly Reduced |

| Methionine (M) | Significantly Reduced |

| Phenylalanine (F) | Moderately Reduced |

| Tyrosine (Y) | Moderately Reduced |

| Tryptophan (W) | Moderately Reduced |

| Glycine (G) | Moderately Reduced |

| Proline (P) | Moderately Reduced |

| Asparagine (N) | Moderately Reduced |

| Histidine (H) | Minimally Affected |

| Arginine (R) | Minimally Affected |

| Lysine (K) | Minimally Affected |

| Aspartate (D) | Minimally Affected |

| Glutamate (E) | Minimally Affected |

Signaling Pathways Modulated by this compound

The disruption of amino acid homeostasis by V-9302 triggers a complex network of intracellular signaling pathways. The primary and most well-documented consequence is the inhibition of the mTORC1 pathway, a central regulator of cell growth and proliferation. Furthermore, the resulting amino acid stress activates the GCN2/ATF4 pathway, a key component of the integrated stress response. The accumulation of reactive oxygen species (ROS) also initiates downstream signaling cascades.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of amino acid transport by V-9302.

Methodology:

-

Cell Culture: Culture cells of interest (e.g., HEK-293, cancer cell lines) to 80-90% confluency in 24-well plates.

-

Wash: Gently wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Inhibitor and Substrate Incubation: Add transport buffer containing a radiolabeled amino acid (e.g., [³H]-Glutamine) and varying concentrations of this compound. For ASCT2-specific measurements, include an inhibitor of other transporters like 2-amino-2-norbornanecarboxylic acid (BCH) to block system L activity.[2]

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of each well and express the results as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Components

This protocol details the detection of key phosphorylated proteins in the mTOR signaling pathway.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6, S6, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

In Vivo Xenograft Tumor Growth Study

This protocol outlines the evaluation of V-9302's anti-tumor efficacy in a preclinical mouse model.

Methodology:

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-